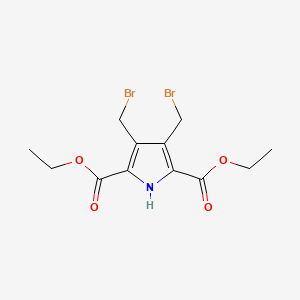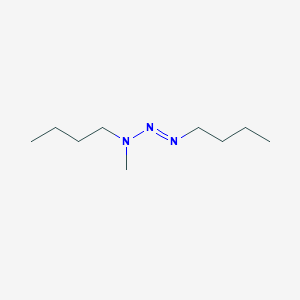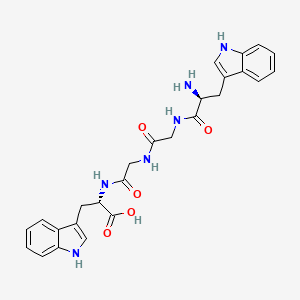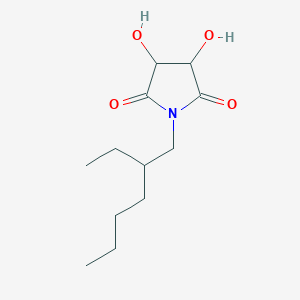
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide is a compound that features a sulfonyl azide group attached to a benzene ring, which is further connected to a maleimide moiety
Métodos De Preparación
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide typically involves the reaction of a sulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the sulfonyl azide group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl azide group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles or other cyclic compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions include triazoles, sulfonamides, and amines.
Aplicaciones Científicas De Investigación
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide involves the reactivity of the sulfonyl azide group. The azide group can undergo cycloaddition reactions with various substrates, leading to the formation of stable triazole rings. These reactions are often catalyzed by copper or other transition metals. The maleimide moiety can also react with thiol groups in biomolecules, forming stable covalent bonds.
Comparación Con Compuestos Similares
Similar compounds to 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide include:
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile: This compound features a nitrile group instead of a sulfonyl azide group.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: This compound has a propanenitrile group attached to the maleimide moiety.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound contains a carboxylic acid group instead of a sulfonyl azide group.
Propiedades
Número CAS |
76643-29-3 |
|---|---|
Fórmula molecular |
C10H6N4O4S |
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
N-diazo-2-(2,5-dioxopyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H6N4O4S/c11-12-13-19(17,18)8-4-2-1-3-7(8)14-9(15)5-6-10(14)16/h1-6H |
Clave InChI |
UVYMGQLASZIIFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)S(=O)(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)




